molecular formula C20H33NO2 B12161771 1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl- CAS No. 739360-65-7

1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl-

Cat. No.: B12161771
CAS No.: 739360-65-7
M. Wt: 319.5 g/mol
InChI Key: JYAYGACMDBQVJS-UHFFFAOYSA-N
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Description

1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl- is a complex organic compound known for its diverse applications in various scientific fields. This compound features a piperidine ring, a phenoxy group, and multiple methyl groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl- typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with an appropriate phenoxyalkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance reaction rates and selectivity. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl- has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding due to its structural features.

    Medicine: Investigated for potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these biological molecules. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Piperidineethanol: Lacks the phenoxy and dimethyl groups, resulting in different reactivity and applications.

    4-(1,1-Dimethylethyl)phenol: Contains the phenoxy group but lacks the piperidine and ethanol moieties.

    2,6-Dimethylpiperidine: Similar piperidine structure but without the phenoxy and ethanol groups.

Uniqueness

1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

739360-65-7

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

1-(4-tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C20H33NO2/c1-15-7-6-8-16(2)21(15)13-18(22)14-23-19-11-9-17(10-12-19)20(3,4)5/h9-12,15-16,18,22H,6-8,13-14H2,1-5H3

InChI Key

JYAYGACMDBQVJS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=C(C=C2)C(C)(C)C)O)C

Origin of Product

United States

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